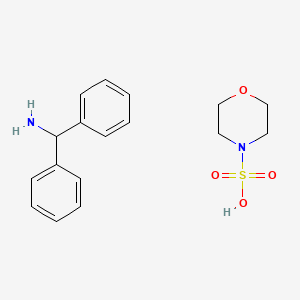
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1), also known as Mops-DMA, is a chemical compound used in scientific research. It is a buffer solution that is commonly used in biochemical and physiological experiments. This compound is a combination of 4-morpholinesulfonic acid and diphenylmethylamine in a 1:1 ratio.
Mécanisme D'action
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.2, which means that it is most effective at buffering solutions near this pH. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) can also chelate metal ions, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects:
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) has no known biochemical or physiological effects on living organisms. It is used solely as a buffer solution in scientific research and does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) as a buffer solution is that it has a low UV absorbance, which makes it useful for experiments that require UV detection, such as protein and nucleic acid analysis. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) also has a high solubility in water, which makes it easy to prepare solutions. A limitation of using 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is that it is not effective at buffering solutions outside of the pH range of 6.5-7.5.
Orientations Futures
There are several future directions for the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in scientific research. One direction is to investigate the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in drug delivery systems. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) could potentially be used as a carrier for drugs that have a low solubility in water. Another direction is to study the effects of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) on the activity of enzymes and other proteins. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)'s ability to chelate metal ions could affect the activity of these proteins and could lead to new insights into their function. Finally, future research could investigate the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in the development of biosensors for the detection of metal ions. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)'s ability to chelate metal ions could be used to create biosensors that are highly specific and sensitive.
Méthodes De Synthèse
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is synthesized by combining 4-morpholinesulfonic acid and diphenylmethylamine in a 1:1 ratio. The reaction takes place in a solvent, such as water or ethanol, and is heated to a specific temperature. The reaction is monitored to ensure that the desired compound is formed. The product is then purified and dried for use in scientific research.
Applications De Recherche Scientifique
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is commonly used as a buffer solution in biochemical and physiological experiments. It is used to maintain a stable pH in solutions and to prevent changes in pH due to the addition of other chemicals. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is also used in electrophoresis and chromatography techniques to separate and analyze proteins and nucleic acids. Additionally, 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is used in cell culture experiments to maintain the pH of the cell media.
Propriétés
IUPAC Name |
diphenylmethanamine;morpholine-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.C4H9NO4S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;6-10(7,8)5-1-3-9-4-2-5/h1-10,13H,14H2;1-4H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXFTFLFHHYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide](/img/structure/B6133664.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6133674.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6133680.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6133681.png)
![8-methoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6133683.png)
![(1S*,4S*)-2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6133690.png)
![1-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6133696.png)
![4-(2-naphthylmethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6133712.png)
![1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6133726.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6133730.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B6133755.png)
